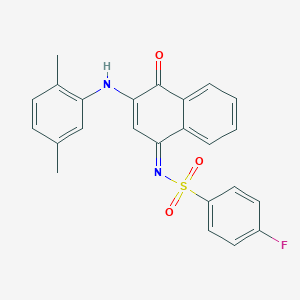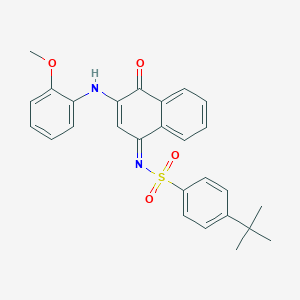![molecular formula C29H25NO5S B281405 4-[Benzoyl(mesitylsulfonyl)amino]phenyl benzoate](/img/structure/B281405.png)
4-[Benzoyl(mesitylsulfonyl)amino]phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Benzoyl(mesitylsulfonyl)amino]phenyl benzoate, also known as BMSB, is a chemical compound that has been widely used in scientific research due to its unique properties. It belongs to the class of sulfonamides and is commonly used as a reagent in organic synthesis. BMSB has been found to exhibit a wide range of biological activities, making it a promising candidate for various biomedical applications.
Mechanism of Action
The mechanism of action of 4-[Benzoyl(mesitylsulfonyl)amino]phenyl benzoate is not fully understood. However, it has been proposed that this compound may act as an inhibitor of enzymes involved in various biological processes, such as proteases and kinases. This compound has also been found to interact with DNA, suggesting that it may have potential as a DNA-binding agent.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Furthermore, this compound has been shown to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-[Benzoyl(mesitylsulfonyl)amino]phenyl benzoate in lab experiments is its high efficiency as a reagent in organic synthesis. Furthermore, this compound exhibits a wide range of biological activities, making it a promising candidate for various biomedical applications. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments. Furthermore, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the research on 4-[Benzoyl(mesitylsulfonyl)amino]phenyl benzoate. One of the potential applications of this compound is in the treatment of cancer. Further research is needed to determine the mechanism of action of this compound and its potential as a cancer therapeutic agent. Additionally, this compound may have potential as a DNA-binding agent, which could have implications for the development of new drugs. Furthermore, this compound may have potential as a neuroprotective agent, which could have implications for the treatment of neurodegenerative diseases. Overall, the unique properties of this compound make it a promising candidate for further research and development.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been widely used in scientific research due to its unique properties. It has been found to exhibit a wide range of biological activities, making it a promising candidate for various biomedical applications. Further research is needed to determine the full potential of this compound in various fields of research.
Synthesis Methods
4-[Benzoyl(mesitylsulfonyl)amino]phenyl benzoate can be synthesized through a multistep process involving the reaction of mesitylene with sodium hydride, followed by the reaction of the resulting mesitylene sodium salt with benzoyl chloride. The final step involves the reaction of the resulting intermediate with benzoic anhydride. The overall yield of this compound synthesis is around 40-50%, making it a relatively efficient process.
Scientific Research Applications
4-[Benzoyl(mesitylsulfonyl)amino]phenyl benzoate has been extensively used in scientific research as a reagent in organic synthesis. It has been found to be an effective catalyst for various chemical reactions, including the synthesis of β-keto esters and the Michael addition reaction. This compound has also been used as a ligand in metal-catalyzed reactions, such as the palladium-catalyzed Suzuki-Miyaura coupling reaction. Furthermore, this compound has been found to exhibit a wide range of biological activities, making it a promising candidate for various biomedical applications.
Properties
Molecular Formula |
C29H25NO5S |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
[4-[benzoyl-(2,4,6-trimethylphenyl)sulfonylamino]phenyl] benzoate |
InChI |
InChI=1S/C29H25NO5S/c1-20-18-21(2)27(22(3)19-20)36(33,34)30(28(31)23-10-6-4-7-11-23)25-14-16-26(17-15-25)35-29(32)24-12-8-5-9-13-24/h4-19H,1-3H3 |
InChI Key |
GKQQDQGWQYFYQW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281325.png)

![3-{[(4Z)-4-{[(4-chlorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid](/img/structure/B281329.png)
![4-({4-[(2-Naphthylsulfonyl)imino]-1-oxo-1,4-dihydro-2-naphthalenyl}amino)benzoic acid](/img/structure/B281330.png)
![4-[(4-{[(4-Ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid](/img/structure/B281331.png)
![4-ethyl-N-[(1Z)-3-[(4-hydroxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281333.png)
![Ethyl 4-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281337.png)
![ethyl 4-{[(4Z)-4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoate](/img/structure/B281338.png)




